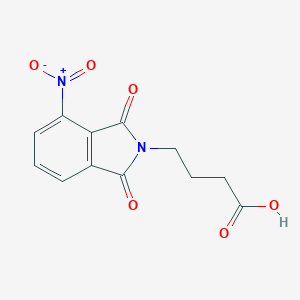

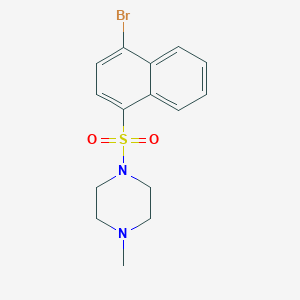

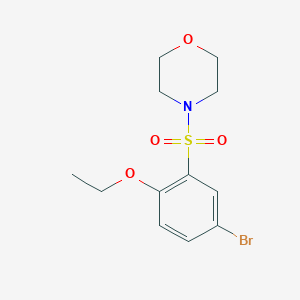

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

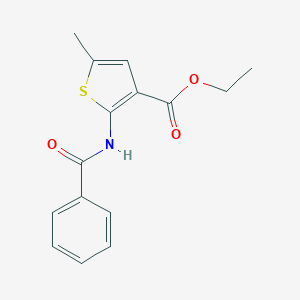

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .Molecular Structure Analysis

The molecular formula of “1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine” is C16H18BrNO2S . Its molecular weight is 368.3 g/mol .Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds with a structure incorporating elements similar to 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine have shown potential in antibacterial applications. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which are chemically akin to the compound , have demonstrated valuable antibacterial properties upon evaluation. Specifically, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives have been synthesized and screened for antibacterial activity, exhibiting promising results (Aziz‐ur‐Rehman et al., 2017).

Other compounds with similar structural attributes, such as 1,2,4-triazole derivatives, have been synthesized and found effective as antimicrobial agents and surface active agents (El-Sayed, 2006). These findings suggest a potential role for the compound in antibacterial and antimicrobial applications, although direct studies on this compound specifically would be required to confirm this.

Anticancer and Chemopreventive Agents

Research on structurally related β-carboline derivatives indicates potential anticancer and chemopreventive properties. For example, certain β-carboline derivatives have demonstrated significant activity in cancer chemopreventive and therapeutic evaluations. One such derivative showed potent activity in the quinone reductase 1 induction assay and was identified as a promising lead for further optimization and development in cancer therapy (Zhang et al., 2018). This implies the potential of this compound in similar therapeutic areas, given its structural similarity.

Photodynamic Therapy

Compounds related to this compound have been explored for their application in photodynamic therapy, a treatment method used to combat cancer. A study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base revealed promising properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. These features suggest their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Catalysis in Organic Synthesis

Compounds structurally related to this compound have been utilized as catalysts in organic synthesis. For instance, nanocrystalline titania-based sulfonic acid material, associated with the structural class of the compound, has been used effectively as a catalyst in the synthesis of certain derivatives, highlighting its potential role in enhancing the efficiency and cost-effectiveness of organic synthesis processes (Murugesan et al., 2016).

properties

IUPAC Name |

1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVXMRUYJERKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B350223.png)